2-溴-N'-(3-苯氧基亚苄基)苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

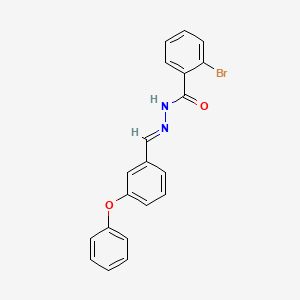

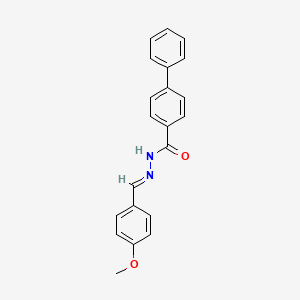

2-bromo-N'-(3-phenoxybenzylidene)benzohydrazide is a compound within the broader class of hydrazones, known for their diverse chemical properties and potential applications in various fields such as catalysis and material science. The focus here is on the chemical structure, synthesis, and fundamental properties of this specific compound.

Synthesis Analysis

The synthesis of hydrazone compounds like 2-bromo-N'-(3-phenoxybenzylidene)benzohydrazide involves the reaction of hydrazides with aldehydes or ketones to form the characteristic C=N double bond. These reactions are typically facilitated by acidic or basic conditions and can be optimized for yield and purity through the control of temperature, solvent, and reaction time (Zhu, 2011).

Molecular Structure Analysis

The molecular structure of such hydrazones is characterized by the presence of a C=N double bond, which confers a degree of rigidity and planarity to the molecule. X-ray crystallography studies have shown that these compounds often crystallize in specific space groups, with molecules displaying E configurations around the C=N bond. The detailed unit cell dimensions and crystallization patterns provide insight into the intermolecular interactions and stability of the crystal structure (Zhu, 2011; Lei et al., 2022).

Chemical Reactions and Properties

Hydrazone compounds participate in various chemical reactions, including nucleophilic addition, oxidation-reduction, and complex formation with metals. These reactions are crucial for their application in catalysis and the synthesis of coordination compounds. The reactivity of the hydrazone group can be influenced by substituents on the phenyl rings, which can either donate or withdraw electrons, affecting the overall electron density of the molecule and its reactivity (Qian et al., 2015).

Physical Properties Analysis

The physical properties of 2-bromo-N'-(3-phenoxybenzylidene)benzohydrazide, such as melting point, solubility, and stability, are influenced by its molecular structure. The presence of bromo and phenoxy substituents affects its polarity, solubility in various solvents, and thermal stability. These properties are essential for its handling, storage, and application in different chemical processes (Peng et al., 2020).

Chemical Properties Analysis

The chemical properties of hydrazone compounds are largely defined by the reactivity of the C=N double bond and the influence of adjacent substituents. The electron-donating or withdrawing nature of the substituents can modulate the acidity of the N-H bond and the nucleophilicity of the nitrogen atom, affecting the compound's behavior in condensation reactions, its stability, and its ability to form complexes with metals. This reactivity is key to the compound's utility in synthetic chemistry and materials science (Lei et al., 2011).

科学研究应用

合成与表征

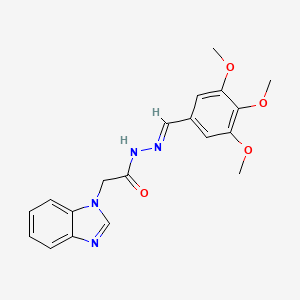

源自苯甲酰肼配体的配合物已被合成并表征,证明了它们与金属离子形成稳定化合物的潜力。例如,[VOL(bha)]配合物(其中L包括N'-(5-溴-2-羟基亚苄基)-2-氟苯甲酰肼(H₂L₁))已被制备,展示了这些化合物的结构多样性。这些配合物表现出八面体配位,表明了它们的结构复杂性和在各种化学研究中的潜在应用 (S. Qian et al., 2015)。

抗菌活性

某些具有腙和异羟肟酸配体的氧化钒(V)配合物表现出显着的抗菌特性,特别是对枯草芽孢杆菌和金黄色葡萄球菌等菌株。这表明这些化合物有可能为新型抗菌剂的开发做出贡献 (H. Qian, 2019)。

酶抑制

这些化合物对尿素酶和碳酸酐酶等酶的抑制作用已被探索,表明它们在医学研究中的潜力。具体来说,对新型溴酚衍生物(包括天然产物)的合成和评估已证明对人碳酸酐酶同工酶具有很强的抑制活性,突出了它们在开发针对酶功能障碍相关疾病的治疗方法中的相关性 (Yusuf Akbaba et al., 2013)。

抗氧化特性

对来自海洋红藻的溴酚的研究阐明了这些化合物的抗氧化能力。它们清除自由基的能力超过一些常规抗氧化剂,表明它们在对抗氧化应激相关疾病中具有潜力 (Ke-kai Li et al., 2011)。

安全和危害

属性

IUPAC Name |

2-bromo-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O2/c21-19-12-5-4-11-18(19)20(24)23-22-14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-14H,(H,23,24)/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBYNIUCHZSUCS-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5503930.png)

![ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5503938.png)

![4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5503955.png)

![5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5503963.png)

![methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5503976.png)

![ethyl (6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B5503978.png)

![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)

![8-[(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5503993.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5504000.png)

![2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B5504007.png)

![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5504028.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5504033.png)